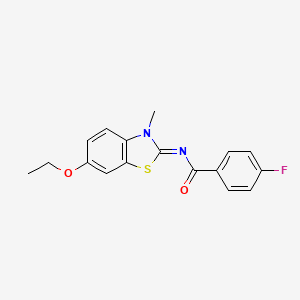

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

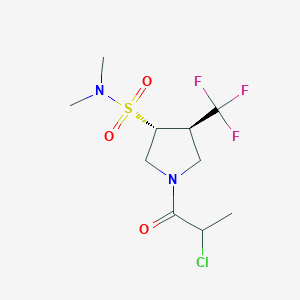

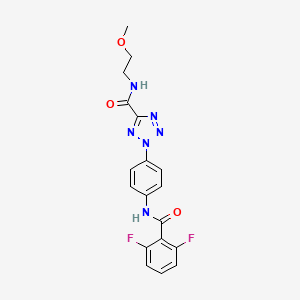

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, also known as EBF, is a fluorescent probe that has been widely used in various scientific research applications. EBF is a small molecule that has a unique structure and properties, making it an ideal tool for studying a wide range of biological processes.

Scientific Research Applications

Microwave Induced Synthesis of Fluorobenzamides

A study highlighted the synthesis of 5-arylidene derivatives containing fluorine atoms in the benzoyl group, leading to N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides through both conventional and microwave methods. These compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. The presence of a fluorine atom enhanced their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Imaging of Cerebral β-amyloid Plaques

Radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated for their potential in imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET imaging. These derivatives showed high affinity for Aβ aggregates and were successful in imaging Aβ plaques in ex vivo and in vivo models, suggesting their utility in Alzheimer's disease research and diagnosis (Cui et al., 2012).

Antitumor Properties

Another study investigated the effects of a fluorinated benzothiazole analogue, highlighting its antitumor properties and its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway. The study provided insights into the compound's mechanism of action, which involves DNA damage and cell cycle arrest in cancer cells, emphasizing the importance of AhR in its antitumor activity (Trapani et al., 2003).

Synthesis of Thiazolidinone Derivatives

Research on the synthesis of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors has shown significant anticonvulsant activity. These compounds were evaluated for their pharmacological effects beyond anticonvulsant properties, including sedative-hypnotic activity, without impairing learning and memory. This suggests their potential in developing new therapeutics for disorders related to the central nervous system (Faizi et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of benzo[d]thiazol derivatives , which have been reported to exhibit antibacterial activity . .

Mode of Action

Benzo[d]thiazol derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzo[d]thiazol derivatives have been associated with antibacterial activity , suggesting that they may interfere with bacterial metabolic pathways

Result of Action

Benzo[d]thiazol derivatives have been associated with antibacterial activity , suggesting that they may exert their effects by inhibiting bacterial growth or survival

properties

IUPAC Name |

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-3-22-13-8-9-14-15(10-13)23-17(20(14)2)19-16(21)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENYBGDVMFAYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)

![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)

![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)

![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)